N-(3-acetylphenyl)-2-(4-nitrophenoxy)acetamide
N-(3-acetylphenyl)-2-(4-nitrophenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1021587
InChI:
InChI=1S/C16H14N2O5/c1-11(19)12-3-2-4-13(9-12)17-16(20)10-23-15-7-5-14(6-8-15)18(21)22/h2-9H,10H2,1H3,(H,17,20)
SMILES:
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula:
C16H14N2O5
Molecular Weight:
314.29 g/mol
N-(3-acetylphenyl)-2-(4-nitrophenoxy)acetamide
CAS No.:
Cat. No.: VC1021587
Molecular Formula: C16H14N2O5
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O5 |
|---|---|
| Molecular Weight | 314.29 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2-(4-nitrophenoxy)acetamide |
| Standard InChI | InChI=1S/C16H14N2O5/c1-11(19)12-3-2-4-13(9-12)17-16(20)10-23-15-7-5-14(6-8-15)18(21)22/h2-9H,10H2,1H3,(H,17,20) |
| Standard InChI Key | CHSJTWXTOFPZCE-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator